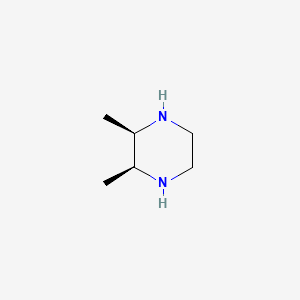

cis-2,3-Dimethylpiperazine

CAS No.:

Cat. No.: VC14389920

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14N2 |

|---|---|

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (2S,3R)-2,3-dimethylpiperazine |

| Standard InChI | InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3/t5-,6+ |

| Standard InChI Key | COWPTMLRSANSMQ-OLQVQODUSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](NCCN1)C |

| Canonical SMILES | CC1C(NCCN1)C |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular framework of cis-2,3-dimethylpiperazine comprises a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. The methyl substituents at carbons 2 and 3 adopt a cis orientation, resulting in a dihedral angle of approximately 0° between the methyl groups. This spatial arrangement distinguishes it from the trans isomer, where the methyl groups occupy axial and equatorial positions. X-ray crystallography reveals a chair conformation for the piperazine ring, with the nitrogen atoms adopting a planar geometry conducive to hydrogen bonding .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂ | |

| Molecular Weight | 114.19 g/mol | |

| Melting Point | 81–90°C (cis + trans mix) | |

| Boiling Point | 152–162°C | |

| Density | 0.824 g/cm³ |

Stereochemical Implications

The cis configuration imposes steric hindrance between the methyl groups, influencing reactivity. For instance, nucleophilic substitutions at the nitrogen centers are slower compared to unsubstituted piperazine due to reduced accessibility. Conversely, this steric bulk enhances selectivity in coordination reactions, as demonstrated in its use as a chiral ligand in asymmetric catalysis.

Synthesis and Manufacturing

Industrial Synthesis Routes

cis-2,3-Dimethylpiperazine is synthesized via two primary methods:

-

Alkylation of Piperazine:

Piperazine reacts with methylating agents like methyl chloride or dimethyl sulfate under alkaline conditions. This method yields a mixture of cis and trans isomers, necessitating chromatographic separation. Typical conditions involve temperatures of 80–120°C and pressures of 1–3 atm, with reported yields of 60–70%. -

Hydrogenation of Pyrazine Derivatives:

Substituted pyrazines, such as 2,3-dimethylpyrazine, undergo catalytic hydrogenation using Raney nickel or palladium on carbon. This route offers higher stereoselectivity (>80% cis isomer) but requires stringent control of hydrogen pressure (2–5 MPa) and temperature (150–200°C).

Patent-Based Innovations

A 2003 patent (CN1408710A) describes a method for synthesizing cis-2,6-dimethylpiperazine using diisopropanolamine and ammonia over a nickel-molybdenum-aluminum catalyst . Although focused on the 2,6 isomer, this approach highlights the potential for adapting catalytic systems to target 2,3-dimethylpiperazine. Key parameters include:

This method’s success with the 2,6 isomer suggests that similar catalytic frameworks could be optimized for 2,3-dimethylpiperazine synthesis, though stereochemical outcomes would require further study.

Physicochemical Properties

Thermal and Solubility Profiles

cis-2,3-Dimethylpiperazine is a hygroscopic solid with moderate solubility in polar solvents (e.g., 25 g/100 mL in water at 25°C) and limited solubility in hydrocarbons . Its air-sensitive nature necessitates storage under inert atmospheres to prevent degradation .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 81–90°C | |

| Boiling Point | 152–162°C | |

| pKa (amine) | 9.65 ± 0.60 | |

| Solubility in Water | 25 g/100 mL |

Spectroscopic Characteristics

-

IR Spectroscopy: N-H stretches at 3300 cm⁻¹; C-N vibrations at 1250 cm⁻¹.

-

NMR: ¹H NMR (CDCl₃) δ 1.05 (d, 6H, CH₃), 2.65–2.80 (m, 8H, piperazine ring).

Reactivity and Functionalization

Alkylation and Acylation

The secondary amines in cis-2,3-dimethylpiperazine undergo alkylation with alkyl halides to form quaternary ammonium salts, which are pivotal in surfactant chemistry. Acylation with acetic anhydride produces N-acetyl derivatives, intermediates in analgesic drug synthesis.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to metal centers via its nitrogen atoms. For example, cobalt(II) complexes of cis-2,3-dimethylpiperazine exhibit enhanced catalytic activity in oxidation reactions compared to unsubstituted piperazine analogs.

Pharmaceutical and Industrial Applications

Drug Development

cis-2,3-Dimethylpiperazine is a key intermediate in synthesizing antipsychotic agents like trifluoperazine and fluphenazine. Its rigid structure improves blood-brain barrier penetration, a critical factor in CNS drug design.

Agrochemicals

The compound’s amine functionality enables its use in herbicides and fungicides. For instance, it serves as a building block for sulfonylurea herbicides, which inhibit acetolactate synthase in plants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume